N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Description
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H22N8O2 and its molecular weight is 346.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18657197 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F6438-3570, also known as Tazemetostat or EPZ-6438, is the histone methyltransferase EZH2 . EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) .
Mode of Action
F6438-3570 acts as a selective inhibitor of EZH2 . It competes with S-adenosyl-methionine (SAM), the methyl donor substrate of EZH2, thereby preventing the methylation of H3K27 . This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of genes that were previously silenced by the PRC2 complex .
Biochemical Pathways
The inhibition of EZH2 by F6438-3570 affects the epigenetic regulation of gene expression . By preventing the trimethylation of H3K27, F6438-3570 disrupts the formation of repressive chromatin structures, leading to the re-expression of genes involved in cell differentiation and the suppression of cell proliferation .
Pharmacokinetics
This suggests that F6438-3570 is well absorbed from the gastrointestinal tract, is stable in the presence of liver enzymes, and is able to reach systemic circulation in a form that can interact with its target .
Result of Action
The inhibition of EZH2 by F6438-3570 leads to potent antitumor activity , particularly in cancers that harbor mutations in the EZH2 gene . In preclinical models of non-Hodgkin lymphoma, treatment with F6438-3570 resulted in tumor growth inhibition and even complete tumor regression .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O2/c1-10-6-13(25)23(9-17-10)8-12(24)16-7-11-18-14(21(2)3)20-15(19-11)22(4)5/h6,9H,7-8H2,1-5H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVERRXSCVMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.